6alpha-Hydroxy-21-desacetyl Deflazacort

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

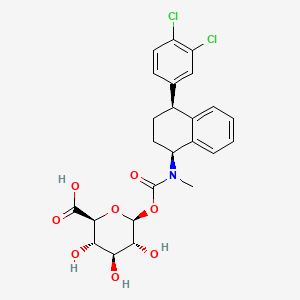

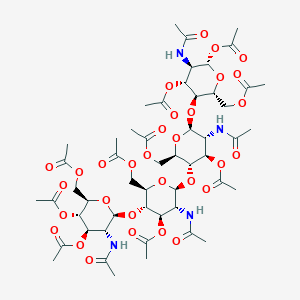

6alpha-Hydroxy-21-desacetyl Deflazacort is the major metabolite of Deflazacort, a systemic corticosteroid used to treat conditions such as rheumatoid arthritis and lupus .

Molecular Structure Analysis

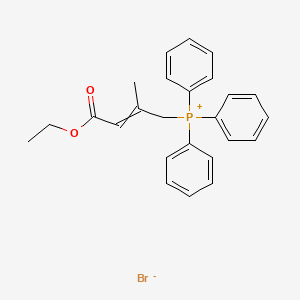

The molecular formula of 6alpha-Hydroxy-21-desacetyl Deflazacort is C23H29NO6 . The molecular weight is 415.5 g/mol . The structure includes several functional groups and has a complex stereochemistry .Aplicaciones Científicas De Investigación

Corticosteroid Properties

6alpha-Hydroxy-21-desacetyl Deflazacort is a synthetic corticosteroid . Corticosteroids are hormones with 21 carbon atoms, which are secreted by the adrenal cortex . They are traditionally divided into two main groups: glucocorticoids and mineralocorticoids . This distinction is based on their preferential biological activity .

Pharmacokinetic Profile

6alpha-Hydroxy-21-desacetyl Deflazacort has a favourable pharmacokinetic profile . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of drugs .

Pharmacodynamic Properties

This compound has peculiar pharmacodynamic properties . Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action .

Safety Profile

6alpha-Hydroxy-21-desacetyl Deflazacort has a good safety profile . This means that it has a high degree of efficacy and low toxicity .

Treatment of Rheumatological Disorders

Deflazacort, from which 6alpha-Hydroxy-21-desacetyl Deflazacort is derived, has proven to be effective in the treatment of various rheumatological disorders . These include sarcoidosis, a chronic systemic disease of unknown etiology, characterized by the formation of granulomas in various organs, and juvenile chronic arthritis, a condition characterized by alternating periods of remission and exacerbation .

Cytochrome P450 and Transporter-Mediated Drug Interaction Potentials

In vitro studies were performed to evaluate cytochrome P450 (CYP)- and transporter-mediated drug interaction potentials of 6alpha-Hydroxy-21-desacetyl Deflazacort . Cytochrome P450 enzymes play a crucial role in the metabolism of drugs, and drug-drug interactions can occur when one drug affects the metabolism of another .

Mecanismo De Acción

Safety and Hazards

General safety measures suggest that no special measures are required. After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Propiedades

IUPAC Name |

(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17-,19?,20?,21-,22-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUSJROCWMOQNZ-FNDQQNGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxy-21-desacetyl Deflazacort | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

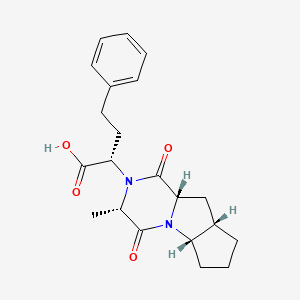

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)